molecular formula C12H8F2N4O2 B12848068 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline CAS No. 3743-89-3

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline

Cat. No.: B12848068
CAS No.: 3743-89-3
M. Wt: 278.21 g/mol
InChI Key: YJQLMVVXJIWCBG-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline is an organic compound with the molecular formula C12H8F2N4O2 It is characterized by the presence of two fluorine atoms, a nitrophenyl group, and a diazenyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of 3,5-difluoroaniline followed by coupling with 4-nitroaniline. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3,5-difluoro-4-[(e)-(4-aminophenyl)diazenyl]aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The diazenyl group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Lacks the nitrophenyl and diazenyl groups, resulting in different chemical properties and reactivity.

    4-Nitroaniline: Contains the nitrophenyl group but lacks the diazenyl and difluoro groups, leading to distinct applications and reactivity.

    3,5-Difluoro-4-aminophenyl diazenyl derivatives: Similar structure but with different substituents, affecting their chemical behavior and applications.

Uniqueness

3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both fluorine and nitrophenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

3743-89-3

Molecular Formula

C12H8F2N4O2

Molecular Weight

278.21 g/mol

IUPAC Name

3,5-difluoro-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C12H8F2N4O2/c13-10-5-7(15)6-11(14)12(10)17-16-8-1-3-9(4-2-8)18(19)20/h1-6H,15H2

InChI Key

YJQLMVVXJIWCBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2F)N)F)[N+](=O)[O-]

Origin of Product

United States

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